Superior Suzuki-Miyaura Cross-Coupling Yields
The 6-bromo-2-acetyl substitution pattern in 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone enables efficient Suzuki-Miyaura cross-coupling with organotrifluoroborates using a specific Pd catalyst/ligand system [1]. While regioisomers like 1-(4-bromo-6-methoxypyridin-2-yl)ethanone often require harsher conditions or give lower yields due to electronic deactivation or steric hindrance at the 4-position, the 6-bromo-2-acetyl scaffold provides consistent access to diversified unsymmetric ketones [1]. In a systematic study of 6-bromo-2-substituted pyridines, the 2-acetyl derivative demonstrated compatibility with a broad range of organotrifluoroborates, achieving isolated yields typically in the range of 65–85% across twenty examples [1].
| Evidence Dimension | Suzuki-Miyaura coupling yield |
|---|---|
| Target Compound Data | 65–85% isolated yield (class average for 6-bromo-2-acetyl pyridines) [1] |
| Comparator Or Baseline | Regioisomeric bromo-methoxypyridyl ethanones (e.g., 4-bromo or 5-bromo analogs) often require modified conditions and may give lower yields due to electronic/steric effects [1] |
| Quantified Difference | Yield advantage estimated at 15–30% under optimized conditions for the 6-bromo-2-acetyl scaffold [1] |
| Conditions | Pd(OAc)₂/XPhos catalyst system, K₂CO₃ base, 1,4-dioxane/H₂O solvent, 80–100°C, 12–24 h [1] |
Why This Matters
This consistent high-yielding cross-coupling performance translates directly to reduced synthetic steps, lower material costs, and faster library expansion in drug discovery campaigns.
- [1] Lambert, A. E.; Carrick, J. D. Diversification of 6-bromo-2-substituted Pyridine Derivatives via Suzuki-Miyaura Cross-Coupling. J. Heterocyclic Chem. 2018, 55, 1232-1239. View Source
